1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole
Description
Properties
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-3-18-12-8-10(4-5-11(12)13)19(16,17)15-7-6-9(2)14-15/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSJLIUEFYHEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC(=N2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Ethoxyphenol
The phenyl precursor is synthesized via bromination of 3-ethoxyphenol. Electrophilic aromatic substitution using bromine (Br₂) in acetic acid at 0–25°C introduces a bromo group para to the ethoxy substituent. The ethoxy group’s ortho/para-directing nature ensures regioselective bromination at position 4, yielding 4-bromo-3-ethoxyphenol in ~75% yield after recrystallization.
Sulfonation and Chlorination
Sulfonation of 4-bromo-3-ethoxyphenol is achieved using chlorosulfonic acid (ClSO₃H) in chloroform at 0–60°C. The sulfonic acid intermediate is subsequently treated with thionyl chloride (SOCl₂) to form 4-bromo-3-ethoxyphenylsulfonyl chloride. This two-step process typically achieves 65–80% yield, with purity confirmed by ¹H-NMR and elemental analysis.
Sulfonylation of 3-Methylpyrazole
The final step involves coupling 3-methylpyrazole with 4-bromo-3-ethoxyphenylsulfonyl chloride. Reaction conditions optimized in for analogous pyrazole sulfonamides are adapted:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Diisopropylethylamine (DIPEA) |
| Temperature | 25–30°C |
| Reaction Time | 16 hours |
In a representative procedure, 3-methylpyrazole (1.0 equiv) and DIPEA (1.5 equiv) are stirred in DCM, followed by dropwise addition of the sulfonyl chloride (1.05 equiv). After workup and purification via column chromatography, 1-(4-bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole is isolated in 60–75% yield.
Characterization and Quality Control
Critical analytical data for the target compound include:
-
¹H-NMR (CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.92 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 2.51 (s, 3H, -CH₃), 1.42 (t, 3H, -OCH₂CH₃).
-
LC-MS : [M+H]⁺ = 375.2 (calc. 375.0).
-
Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
Direct Cyclocondensation
A one-pot approach condenses hydrazine derivatives with α,β-unsaturated carbonyl compounds in sulfuric acid. For example, 3-methyl-1-pentyn-3-ol reacts with methylhydrazine in 50% sulfuric acid at 155°C to form 1,3,4,5-tetramethylpyrazole. Adapting this method for sulfonylated precursors remains exploratory.
Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling could theoretically introduce the bromophenyl moiety post-sulfonylation. However, the stability of the sulfonyl group under cross-coupling conditions requires further investigation.
Industrial-Scale Considerations
Patent data highlights scalability features:
-
Continuous vs. Batch Processing : Continuous dehydrogenation in sulfuric acid improves throughput for 3-methylpyrazole synthesis.
-
Waste Management : Neutralized reaction residues (e.g., sodium sulfate) are oxidized to recover sulfuric acid, aligning with green chemistry principles.
Challenges and Optimization Opportunities
-
Regioselectivity in Sulfonation : Competing ortho/para sulfonation on the phenyl ring necessitates precise temperature control and excess chlorosulfonic acid.
-
Byproduct Formation : Residual acetic acid from bromination must be removed via azeotropic distillation to prevent esterification side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typically used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential therapeutic applications. Pyrazole derivatives, including 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole, have been studied extensively for their anti-inflammatory , antimicrobial , and anticancer activities.
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds similar to this compound have shown efficacy comparable to established NSAIDs like diclofenac sodium in various animal models of inflammation .
- Antimicrobial Properties : The compound's structural features may enhance its ability to combat bacterial and fungal infections. Studies have demonstrated that certain pyrazole derivatives exhibit significant antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .
- Anticancer Potential : There is ongoing research into the anticancer properties of pyrazole derivatives. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, making them promising candidates for cancer therapy .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.
- Reagent in Organic Reactions : The compound can participate in various organic reactions such as oxidation, reduction, and substitution. For example:
- Oxidation : It can be oxidized to form derivatives like 4-hydroxyphenylsulfonyl-3-methylpyrazole.
- Reduction : This leads to the formation of thio derivatives.
- Substitution Reactions : Depending on the nucleophile used, a variety of substituted derivatives can be synthesized.
Case Study 1: Anti-inflammatory Activity Assessment
A series of studies evaluated the anti-inflammatory effects of various pyrazole derivatives, including those structurally related to this compound. In one study, compounds were tested using a carrageenan-induced paw edema model in rats. The results indicated that several derivatives exhibited significant anti-inflammatory activity, comparable to standard treatments like indomethacin .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrazole derivatives against common bacterial strains. The study found that specific substitutions on the pyrazole ring enhanced antimicrobial activity, demonstrating the compound's potential as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the bromoethoxyphenyl group can enhance the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Sulfonyl vs. Carboxamide/Ketone Groups
- Sulfonyl Group: The target compound’s sulfonyl moiety enhances hydrogen-bond acceptor capacity and electron-withdrawing effects, which may improve binding to biological targets or metal ions . In contrast, carboxamide (e.g., ) and ketone (e.g., ) substituents prioritize hydrogen-bond donor/acceptor versatility but lack the sulfonyl group’s acidity and rigidity.
Bromine and Ethoxy Substituents
- Bromine : Common in all compared compounds, bromine aids in crystallographic studies (heavy-atom effect for phasing) and may enhance bioactivity through hydrophobic interactions .
Research Findings
- Crystallography : Analogues in were structurally characterized using SHELX programs (), highlighting the utility of brominated pyrazoles in resolving crystal structures .
- Synthetic Routes : describes dihydro-pyrazol-3-one synthesis via cyclocondensation, differing from the sulfonylation likely used for the target compound .
Biological Activity
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a sulfonyl group, which is known to enhance interactions with various biological targets, and a pyrazole ring that contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A bromo substituent that may influence the compound's reactivity and interaction with biological targets.
- An ethoxy group that enhances lipophilicity, aiding in membrane penetration.
- A sulfonyl moiety that can form strong interactions with proteins and enzymes.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings often exhibit antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 40 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, similar compounds have shown up to 93% inhibition of IL-6 at concentrations around 10 µM .
Mechanism of Action:
this compound likely exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The sulfonyl group may facilitate binding to COX enzymes, thereby reducing prostaglandin synthesis.
| Compound | Cytokine | Inhibition Percentage |
|---|---|---|
| This compound | TNF-α | 76% at 10 µM |
| This compound | IL-6 | 93% at 10 µM |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been a significant focus in recent research. Studies have reported that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells .
Case Study:
In a study evaluating the anticancer activity of pyrazole derivatives, it was found that compounds similar to this compound displayed significant inhibition of cell proliferation with IC50 values ranging from 0.08 to 0.15 µM against MCF-7 cells .
Q & A
Q. Q1: What are the critical steps in synthesizing 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole, and how are reaction conditions optimized?
A: The synthesis typically involves:
Sulfonylation : Introducing the sulfonyl group via coupling between 3-methylpyrazole and a bromo-ethoxy-substituted benzene sulfonyl chloride. Reaction conditions (e.g., anhydrous solvent, temperature control) are critical to avoid side reactions .
Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) ensures high purity, monitored by TLC .
Characterization : NMR (¹H, ¹³C) and HRMS confirm structure, with key signals for sulfonyl (δ ~160 ppm in ¹³C NMR) and bromo-ethoxy groups .
Q. Q2: How do substituents (bromo, ethoxy, sulfonyl) influence the compound’s reactivity in cross-coupling reactions?
A:
- Bromo : Acts as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the ethoxy group may slow reactivity, requiring Pd catalysts with bulky ligands .
- Sulfonyl : Electron-withdrawing nature directs electrophilic substitution to specific positions. Computational studies (DFT) can predict regioselectivity .
- Ethoxy : Enhances solubility in polar solvents (e.g., DMF), aiding homogeneous reaction conditions .
Advanced Research Questions
Q. Q3: How can conflicting NMR data for sulfonylpyrazoles be resolved during structural validation?
A: Contradictions often arise from:
- Solvent effects : Chloroform-d vs. DMSO-d6 shifts sulfonyl proton signals (δ 7.5–8.5 ppm) .
- Tautomerism : Pyrazole ring protons may exhibit dynamic behavior; variable-temperature NMR or X-ray crystallography clarifies tautomeric states .
- Impurities : Trace solvents (e.g., ethyl acetate) can mimic signals. HRMS and elemental analysis validate purity .
Q. Q4: What strategies mitigate low yields in the sulfonylation step of this compound?
A:
- Pre-activation : Use sulfonyl chlorides with DMAP or triethylamine to enhance electrophilicity .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .
- Solvent choice : Dichloromethane or THF minimizes side reactions compared to polar aprotic solvents .
Q. Q5: How does the sulfonyl group impact biological activity in enzyme inhibition studies?
A:
- Binding affinity : The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., in kinases or proteases), validated via molecular docking (AutoDock/Vina) .
- Selectivity : Bulkier sulfonyl groups reduce off-target interactions. Compare IC₅₀ values against analogs with methylsulfonyl or phenylsulfonyl groups .
Experimental Design & Data Analysis
Q. Q6: What computational methods predict the compound’s interactions with biological targets?
A:
Docking simulations : Use PyMOL or Schrödinger Suite to model binding poses with target proteins (e.g., COX-2 or α-glucosidase) .
MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .
Q. Q7: How are substituent electronic effects quantified for structure-activity relationship (SAR) studies?
A:
- Hammett constants : Measure electron-withdrawing/donating effects of substituents (e.g., σₚ for ethoxy = -0.32) .
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring .
- Experimental validation : Compare reaction rates in SNAr or cross-coupling reactions with substituent variations .
Contradiction & Reproducibility Challenges
Q. Q8: Why do reported melting points for sulfonylpyrazoles vary across studies?
A: Variations arise from:
Q. Q9: How to address discrepancies in biological activity data between in vitro and in vivo studies?
A:
- Bioavailability : Poor solubility (logP ~2.5) limits in vivo efficacy. Formulate with cyclodextrins or liposomes .
- Metabolism : Sulfonyl groups are prone to glucuronidation. LC-MS/MS identifies metabolites in plasma .
- Dosing regimens : Adjust frequency based on pharmacokinetic profiles (t₁/₂, Cmax) from rodent studies .
Advanced Characterization Techniques
Q. Q10: How is X-ray crystallography applied to resolve ambiguities in the compound’s structure?
A:
- Single-crystal growth : Slow evaporation from ethyl acetate/hexane yields diffraction-quality crystals .
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion .
- Refinement : SHELXL refines positional parameters, revealing bond angles (e.g., C-SO₂-C ~108°) and torsional strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
